2-[(4-Fluorophenyl)sulfonyl]ethanol
CAS No.: 28122-13-6
Cat. No.: VC5858403
Molecular Formula: C8H9FO3S
Molecular Weight: 204.22
* For research use only. Not for human or veterinary use.
![2-[(4-Fluorophenyl)sulfonyl]ethanol - 28122-13-6](/images/structure/VC5858403.png)
Specification
CAS No. | 28122-13-6 |
---|---|
Molecular Formula | C8H9FO3S |
Molecular Weight | 204.22 |
IUPAC Name | 2-(4-fluorophenyl)sulfonylethanol |
Standard InChI | InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |
Standard InChI Key | BUQOMEFZYUQRIV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1F)S(=O)(=O)CCO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[(4-fluorophenyl)sulfonyl]ethanol. Alternative designations include 2-((4-fluorophenyl)sulfonyl)ethanol, 4-fluorobenzenesulfonylethanol, and 28122-13-6 (CAS Registry Number) . Its structure consists of a sulfonyl group () bridging a para-fluorinated benzene ring and a two-carbon ethanol chain.
Molecular and Structural Data
The compound’s molecular formula, , corresponds to a monoisotopic mass of 204.046 Da . Spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the presence of characteristic signals for the fluorophenyl group (e.g., NMR: δ -110 ppm) and sulfonyl moiety (IR: 1350–1170 cm) . X-ray crystallography of analogous sulfonylated compounds reveals planar geometries around the sulfur atom, with bond angles consistent with -hybridized sulfur .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 204.22 | |
CAS Registry Number | 28122-13-6 | |
Density (g/cm³) | 1.364 | |
Boiling Point (°C) | 469.2 (estimated) |
Synthesis and Production
Synthetic Pathways
The synthesis of 2-[(4-fluorophenyl)sulfonyl]ethanol typically involves sulfonylation of 4-fluorobenzenesulfonyl chloride with ethylene glycol derivatives. A representative route proceeds as follows:
-
Sulfonylation: 4-Fluorobenzenesulfonyl chloride reacts with ethylene oxide in the presence of a base (e.g., pyridine) to form the sulfonate ester .
-
Reduction: The intermediate ester is reduced using agents like lithium aluminum hydride (LiAlH) to yield the primary alcohol .
This method achieves yields exceeding 85%, with purification via recrystallization or column chromatography . Alternative approaches employ nucleophilic displacement of sulfonate leaving groups by ethanolamine derivatives .
Optimization and Scalability
Recent advancements focus on minimizing side reactions, such as over-sulfonylation, by controlling stoichiometry and reaction temperature (optimal range: 0–5°C) . Scalable protocols have been validated at pilot-plant scales, emphasizing solvent recovery (e.g., dichloromethane) and catalytic recycling to enhance sustainability .
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a melting point of 94–96°C and a calculated boiling point of 469.2°C . Its density, 1.364 g/cm³, aligns with values for aromatic sulfonates . Solubility profiles indicate miscibility in polar aprotic solvents (e.g., dimethylformamide, DMF) but limited solubility in water (<1 mg/mL at 25°C) .
Table 2: Solubility in Common Solvents
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMF | >50 | 25°C, stirred |
Methanol | 10–20 | 25°C |
Water | <1 | 25°C |
Stability and Reactivity
2-[(4-Fluorophenyl)sulfonyl]ethanol demonstrates remarkable stability under acidic conditions (e.g., neat acetic acid) but undergoes cleavage in basic media (e.g., 20% piperidine in DMF) . This pH-dependent behavior underpins its utility as a temporary protecting group in multistep syntheses .
Applications in Organic Synthesis
Hydroxyl Group Protection
The compound’s sulfonyl moiety serves as a robust protecting group for hydroxyl residues in carbohydrate chemistry. For instance, it has been employed to shield the 4-OH position in galactose derivatives during the synthesis of 6-aminohexyl galabioside, a glycosphingolipid analog . Deprotection is achieved under mild basic conditions, preserving acid-sensitive functional groups .
Intermediate in Pharmaceutical Synthesis
As a building block, 2-[(4-fluorophenyl)sulfonyl]ethanol facilitates the preparation of piperazine-containing therapeutics. Its ethanol tail enables conjugation with heterocycles, as evidenced in the synthesis of antipsychotic candidates targeting dopamine receptors .
Recent Advances and Future Directions
Recent studies explore its utility in click chemistry frameworks, where the sulfonyl group participates in SuFEx (Sulfur Fluoride Exchange) reactions to generate stable polymeric networks . Additionally, computational modeling predicts enhanced bioavailability for drug candidates incorporating this moiety, prompting investigations into antibacterial and anticancer applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume